6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide
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Overview
Description
6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chromene derivatives, pyridine, and trimethoxybenzene. The synthesis may involve:
Condensation Reactions: Combining chromene derivatives with pyridine and trimethoxybenzene under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce the oxo group at the 4-position of the chromene ring.
Amidation Reactions: Forming the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves interactions with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Affect cellular pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups and the chromene backbone, which provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H26N2O6/c1-16-10-17(2)25-19(11-16)20(30)14-23(35-25)27(31)29(24-8-6-7-9-28-24)15-18-12-21(32-3)26(34-5)22(13-18)33-4/h6-14H,15H2,1-5H3 |
InChI Key |
BALYFLJFLZYKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4)C |
Origin of Product |
United States |
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